![molecular formula C11H18F3NO4 B14113641 2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B14113641.png)
2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one;2,2,2-trifluoroacetic acid is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes an amino group, a methyl group, and an oxirane ring. It is often used as an intermediate in the synthesis of pharmaceuticals, particularly in the production of proteasome inhibitors like Carfilzomib .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one typically involves multiple steps. One common method includes the reaction of 2-methyl-1,3-propanediol with 4-chloropentanone to form 4-methyl-1,3-propanediol butyrate. This intermediate is then reacted with amino alcohol to produce the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific temperature and pressure conditions to facilitate the reactions .
Análisis De Reacciones Químicas
Types of Reactions
2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxirane ring to other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be used in further chemical synthesis or as intermediates in pharmaceutical production .
Aplicaciones Científicas De Investigación
2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one has numerous applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and the development of new chemical compounds.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Key intermediate in the synthesis of proteasome inhibitors like Carfilzomib, which are used in the treatment of multiple myeloma.
Industry: Employed in the production of various pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one involves its interaction with specific molecular targets. In the case of its use as an intermediate for Carfilzomib, it contributes to the inhibition of proteasomes, which are responsible for degrading unwanted proteins in cells. This inhibition leads to the accumulation of proteins, inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-4-methyl-1-[(2R)-2-methyloxiran-2-yl]pentan-1-one
- 1-pentanone, 2-amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-, (2S)-
Uniqueness
What sets 2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one apart from similar compounds is its specific stereochemistry, which plays a crucial role in its biological activity and effectiveness as an intermediate in pharmaceutical synthesis .
Propiedades
Fórmula molecular |
C11H18F3NO4 |
|---|---|
Peso molecular |
285.26 g/mol |
Nombre IUPAC |
2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H17NO2.C2HF3O2/c1-6(2)4-7(10)8(11)9(3)5-12-9;3-2(4,5)1(6)7/h6-7H,4-5,10H2,1-3H3;(H,6,7)/t7?,9-;/m0./s1 |
Clave InChI |
OWGGQBZQMQMPBI-ABKGKFHGSA-N |
SMILES isomérico |
CC(C)CC(C(=O)[C@@]1(CO1)C)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(C)CC(C(=O)C1(CO1)C)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



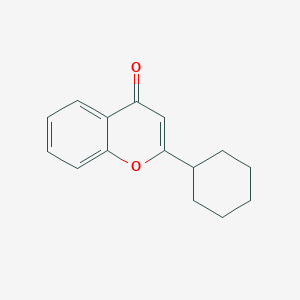
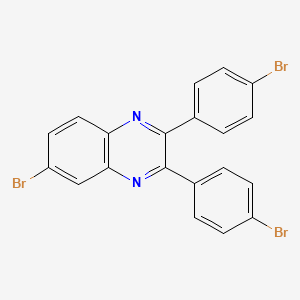
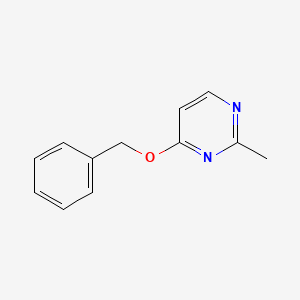


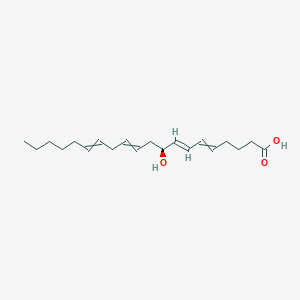
![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B14113614.png)
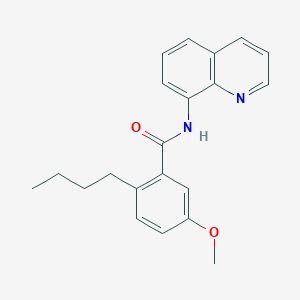
![4-[(5,7-difluoro-3,4-dihydro-2H-chromen-4-yl)oxy]-2-methyl-1H-benzimidazole-6-carboxylic acid](/img/structure/B14113626.png)
![sodium;[(2R,3S)-2,3-dihydroxy-4-oxobutyl] hydrogen phosphate](/img/structure/B14113630.png)
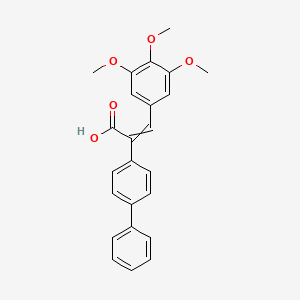
![1-(4-(tert-butyl)benzyl)-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14113636.png)
![(1S,3S,4R,6S)-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14113644.png)
